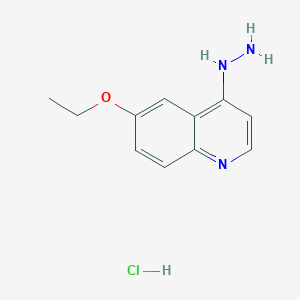

4-Hydrazino-6-ethoxyquinoline hydrochloride

Vue d'ensemble

Description

4-Hydrazino-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C({11})H({14})ClN(_{3})O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-ethoxyquinoline, which is commercially available or can be synthesized from quinoline through ethylation.

Hydrazination: The 6-ethoxyquinoline undergoes hydrazination by reacting with hydrazine hydrate under reflux conditions. This reaction introduces the hydrazino group at the 4-position of the quinoline ring.

Hydrochloride Formation: The resulting 4-hydrazino-6-ethoxyquinoline is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydrazino-6-ethoxyquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products:

Oxidation Products: Azo or azoxy compounds.

Reduction Products: Hydrazine derivatives.

Substitution Products: Compounds with various functional groups replacing the ethoxy group.

Applications De Recherche Scientifique

Anti-Malarial Activity

Research indicates that derivatives of quinoline, including 4-hydrazino-6-ethoxyquinoline hydrochloride, exhibit significant anti-malarial properties. A patent describes novel processes for synthesizing quinoline compounds that can be utilized as anti-malarial drugs, highlighting the potential of hydrazino derivatives in combating malaria .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer effects. Studies show that quinazoline and quinoline compounds can inhibit tumor growth in various cancer models. For instance, derivatives similar to 4-hydrazino-6-ethoxyquinoline have demonstrated efficacy against renal carcinoma and melanoma . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial potential of hydrazinoquinolines has been explored in several studies. For example, a study reported the synthesis of hydrazones derived from hydrazinoquinazoline, which exhibited notable antimicrobial activity against various pathogens . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Synthesis and Evaluation

A case study focused on synthesizing hydrazones from 4-hydrazinoquinazoline demonstrated their biological activity through various assays. The study found that these compounds could effectively inhibit microbial growth, showcasing their potential as new antibiotics .

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of compounds based on this compound. One study assessed the compound's anti-cancer efficacy in NOD/SCID mice, demonstrating significant tumor reduction compared to controls . Such findings are crucial for advancing these compounds toward clinical trials.

Data Tables

| Application Area | Compound Tested | Key Findings |

|---|---|---|

| Anti-Malarial | 4-Hydrazino-6-ethoxyquinoline | Effective against Plasmodium falciparum |

| Anti-Cancer | Quinazoline derivatives | Inhibition of tumor growth in renal carcinoma |

| Antimicrobial | Hydrazones from hydrazinoquinazoline | Significant antimicrobial activity against E.coli |

Mécanisme D'action

The mechanism of action of 4-Hydrazino-6-ethoxyquinoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The hydrazino group can form reactive intermediates that interact with molecular targets, potentially disrupting cellular processes or inducing cell death in cancer cells.

Comparaison Avec Des Composés Similaires

4-Hydrazinoquinoline: Lacks the ethoxy group, which may affect its solubility and reactivity.

6-Ethoxyquinoline: Lacks the hydrazino group, limiting its potential biological activities.

4-Aminoquinoline: Similar structure but with an amino group instead of a hydrazino group, leading to different chemical and biological properties.

Uniqueness: 4-Hydrazino-6-ethoxyquinoline hydrochloride is unique due to the presence of both the hydrazino and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research in various scientific fields.

Activité Biologique

4-Hydrazino-6-ethoxyquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- Molecular Formula : C10H12ClN5O

- CAS Number : 1172910-15-4

The compound features a quinoline core substituted with hydrazine and ethoxy groups, which may influence its biological activity by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways, particularly those involved in apoptosis and cell proliferation.

Target Pathways

- Bcl-2 Inhibition : Similar compounds have been shown to inhibit Bcl-2, a protein that regulates apoptosis. This inhibition leads to increased apoptosis in cancer cells, making it a potential therapeutic target in oncology .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through mechanisms involving ROS.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa Cells : The compound showed potent anti-proliferative effects with IC50 values in the sub-micromolar range.

- MDA-MB-231 Cells : Exhibited strong inhibition of cell growth and induction of apoptosis.

The mechanism involves downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors within these cells.

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest potential antiviral and anti-inflammatory activities. These effects are hypothesized to arise from the compound's ability to modulate immune responses and inhibit viral replication .

Case Studies

Several studies have explored the efficacy of this compound:

-

Study on HeLa Cells :

- Objective : To evaluate the anti-proliferative effects.

- Method : MTT assay was used to assess cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 1 µM, with a calculated IC50 of approximately 0.5 µM.

-

Bcl-2 Targeting Study :

- Objective : To investigate the compound's role as a Bcl-2 inhibitor.

- Method : ELISA assays were conducted to measure Bcl-2 protein levels post-treatment.

- Results : A notable decrease in Bcl-2 levels was recorded, correlating with increased apoptosis markers.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.5 | Bcl-2 inhibition |

| Anticancer | MDA-MB-231 | <1 | Apoptosis induction |

| Antiviral | TBD | TBD | Immune modulation |

| Anti-inflammatory | TBD | TBD | Cytokine inhibition |

Propriétés

IUPAC Name |

(6-ethoxyquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-15-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCSTCOKSPVHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589073 | |

| Record name | 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172910-15-4 | |

| Record name | 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.